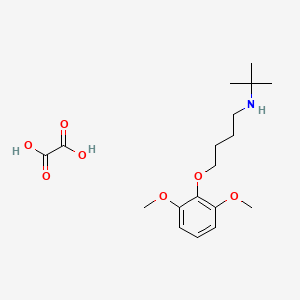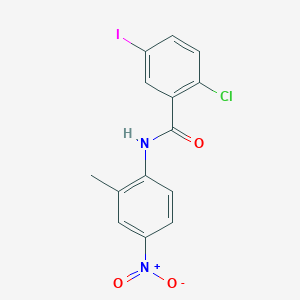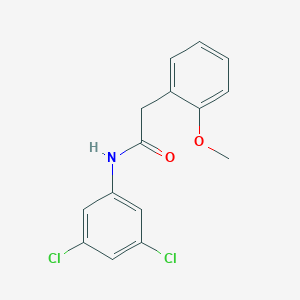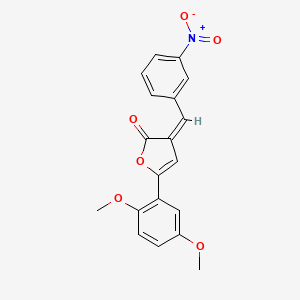
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate, also known as DMXB-A, is a compound that has been extensively researched for its potential therapeutic applications. It was first synthesized in the 1990s by a team of chemists led by Dr. David Kem at the University of Arizona. Since then, it has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate acts as an agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR has been shown to have a number of beneficial effects, including improved cognitive function, reduced inflammation, and enhanced neuroprotection.
Biochemical and Physiological Effects
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been shown to have a number of biochemical and physiological effects, including increased levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. It has also been shown to reduce levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are associated with a number of neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate as a research tool is that it is highly selective for the α7 nAChR, which allows for more targeted studies of this receptor. However, one limitation of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate is that it has relatively poor bioavailability, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of potential future directions for research on N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate, including:
1. Further studies of its potential therapeutic applications in neurological and psychiatric disorders.
2. Development of more potent and selective α7 nAChR agonists based on the structure of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate.
3. Investigation of the role of the α7 nAChR in other physiological processes, such as immune function and inflammation.
4. Studies of the pharmacokinetics and pharmacodynamics of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate in vivo, in order to better understand its potential clinical applications.
Conclusion
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate is a compound that has shown great promise as a research tool and potential therapeutic agent. Its selective agonism of the α7 nAChR has led to numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Further research is needed to fully understand the potential of this compound for the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate involves several steps, starting with the reaction of tert-butylamine with 2,6-dimethoxyphenol to form the intermediate tert-butyl-2,6-dimethoxyphenol. This intermediate is then reacted with 1-chlorobutane to form the final product, N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine. The compound is then converted to its oxalate salt form by reacting it with oxalic acid.
Applications De Recherche Scientifique
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. It has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-oxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-tert-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-16(2,3)17-11-6-7-12-20-15-13(18-4)9-8-10-14(15)19-5;3-1(4)2(5)6/h8-10,17H,6-7,11-12H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFZMFWYCWNZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=C(C=CC=C1OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4974960.png)
![2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4974970.png)
![N-[2-[5-(4-bromophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4974973.png)
![2-(4-chlorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4974987.png)
![6-(4-hydroxy-3-methoxyphenyl)-11-methyl-9-oxo-7,9-dihydro-6H-pyrido[2,1-d][1,5]benzothiazepine-8-carboxylic acid](/img/structure/B4975003.png)

![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B4975017.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4975020.png)

![3-ethyl-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975034.png)

![methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate](/img/structure/B4975042.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4975047.png)
